6,7-Dehydrohyoscyamine

Descripción

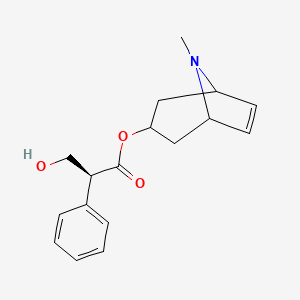

6,7-Dehydrohyoscyamine (CAS: 61616-97-5; molecular weight: 223.9 g/mol) is a tropane alkaloid characterized by a double bond between positions C6 and C7 of the tropane ring . It has been reported in plants of the Solanaceae family, including Datura stramonium and Hyoscyamus species, where it was historically proposed as an intermediate in scopolamine biosynthesis . However, its role remains debated due to conflicting biochemical evidence .

Propiedades

Número CAS |

61616-97-5 |

|---|---|

Fórmula molecular |

C17H21NO3 |

Peso molecular |

287.359 |

Nombre IUPAC |

(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-8,13-16,19H,9-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

Clave InChI |

NZJZSPMNEYIORP-LGGPCSOHSA-N |

SMILES |

CN1C2CC(CC1C=C2)OC(=O)C(CO)C3=CC=CC=C3 |

Sinónimos |

6,7-Didehydrohyoscyamine; 3(S)-endo]-α-(Hydroxymethyl)benzeneacetic Acid, 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester; 6,7-Dehydrohyoscyamine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Tropane Alkaloids

Role of 6,7-Dehydrohyoscyamine

Early studies proposed that hyoscyamine is dehydrogenated to this compound, which is subsequently epoxidized to scopolamine . Isotopic labeling using $^{18}$O confirmed that scopolamine retains oxygen from 6β-hydroxyhyoscyamine, bypassing a dehydration step that would produce this compound .

Key Competitors in the Pathway

- 6β-Hydroxyhyoscyamine : This compound is the direct precursor to scopolamine. Enzymatic studies show H6H catalyzes hydroxylation at C6, followed by epoxidation without dehydration .

Species-Specific Variations

Research Findings and Controversies

Evidence Against this compound as an Intermediate

- Enzymatic Specificity : H6H from Atropa belladonna exhibits low catalytic efficiency for oxidizing this compound, favoring direct epoxidation of 6β-hydroxyhyoscyamine .

- Oxygen Retention : $^{18}$O-labeled 6β-hydroxyhyoscyamine retains isotopic oxygen in scopolamine, excluding a dehydration-rehydration mechanism .

Evidence for Alternative Roles

- Taxonomic Marker: Its presence in Datura but absence in Duboisia underscores phylogenetic differences in alkaloid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.